molecular formula C8H8N4OS2 B2800318 2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]acetamide CAS No. 929972-36-1

2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]acetamide

Cat. No.: B2800318
CAS No.: 929972-36-1
M. Wt: 240.3
InChI Key: MGKUGDOZXQSBQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]acetamide is a complex organic compound featuring a thiophene ring, a sulfanyl group, and a triazole ring. This compound belongs to the class of heterocyclic compounds, which are known for their diverse applications in medicinal chemistry, material science, and various industrial processes.

Scientific Research Applications

2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]acetamide has several scientific research applications, including:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . The goal is to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]acetamide typically involves multiple steps, starting with the formation of the thiophene ring. One common synthetic route includes the reaction of thiophene-2-carboxaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized with thiosemicarbazide to yield the triazole ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]acetamide can undergo various chemical reactions, including:

  • Oxidation: : The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The triazole ring can be reduced to form aminotriazoles.

  • Substitution: : The acetamide group can be substituted with other functional groups to yield derivatives with different properties.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various acylating agents, such as acyl chlorides and anhydrides, can be employed for substitution reactions.

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Aminotriazoles.

  • Substitution: : Acylated derivatives.

Comparison with Similar Compounds

2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]acetamide is unique due to its specific structural features, such as the presence of both a thiophene and a triazole ring. Similar compounds include:

  • 2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanoic acid: : A closely related compound with a different functional group.

  • 2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]ethanol: : Another derivative with an alcohol group instead of an acetamide group.

Properties

IUPAC Name

2-(5-sulfanylidene-3-thiophen-2-yl-1H-1,2,4-triazol-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4OS2/c9-6(13)4-12-7(10-11-8(12)14)5-2-1-3-15-5/h1-3H,4H2,(H2,9,13)(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKUGDOZXQSBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NNC(=S)N2CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.